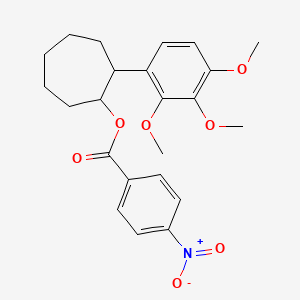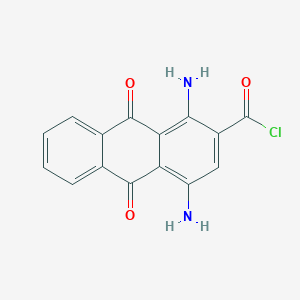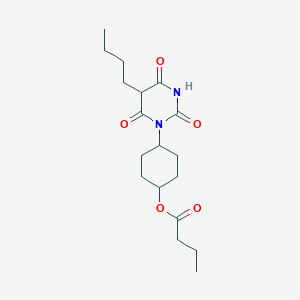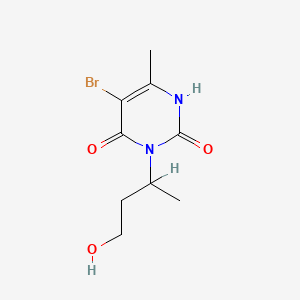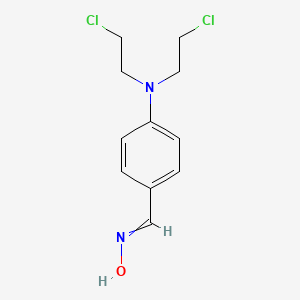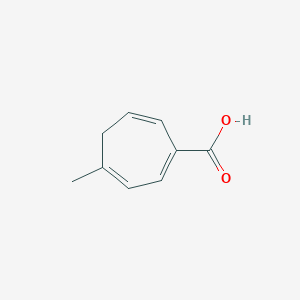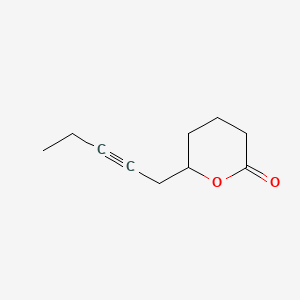
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- is a chemical compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dichloroaniline with salicylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as nucleophilic substitution with halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- exerts its effects depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound without the dichlorophenyl group.
3-(3,4-Dichlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one: A positional isomer.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- imparts unique chemical and biological properties, potentially enhancing its activity or specificity compared to similar compounds.
Eigenschaften
CAS-Nummer |
20972-99-0 |
|---|---|
Molekularformel |
C14H9Cl2NO2 |
Molekulargewicht |
294.1 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-11-6-5-9(7-12(11)16)17-8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2 |
InChI-Schlüssel |
SCRGSPXSQZBULT-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


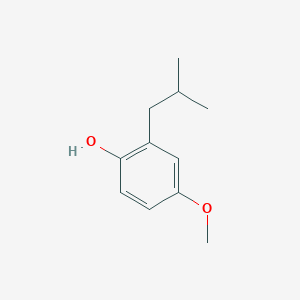
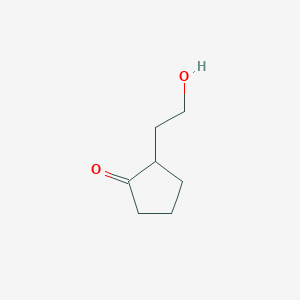
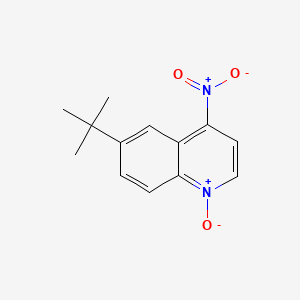
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
